molecular formula C20H17Cl2NO2S2 B15042939 (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15042939
M. Wt: 438.4 g/mol
InChI Key: XCDIOPMBNVFORS-WQRHYEAKSA-N
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Description

The compound (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure features:

  • Position 3: A bulky cyclohexyl substituent, influencing steric interactions.
  • Position 5: A [5-(3,4-dichlorophenyl)furan-2-yl]methylidene group, combining electron-withdrawing chlorine atoms with a heterocyclic furan ring.
  • Core: The 1,3-thiazolidin-4-one scaffold with a thione (C=S) group at position 2.

The dichlorophenyl and furan moieties may enhance lipophilicity and π-π stacking interactions, while the cyclohexyl group could affect molecular conformation and membrane permeability .

Properties

Molecular Formula

C20H17Cl2NO2S2

Molecular Weight

438.4 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17Cl2NO2S2/c21-15-8-6-12(10-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h6-11,13H,1-5H2/b18-11-

InChI Key

XCDIOPMBNVFORS-WQRHYEAKSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidin-4-one scaffold forms the foundation of this compound. A cyclocondensation strategy is employed, combining cyclohexylamine with mercaptoacetic acid and chloroacetyl chloride. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization facilitated by the thiol group.

Reaction Conditions

  • Reactants : Cyclohexylamine (1.0 equiv), mercaptoacetic acid (1.2 equiv), chloroacetyl chloride (1.1 equiv)
  • Solvent : Anhydrous dichloromethane
  • Temperature : 0–5°C (initial), then room temperature
  • Catalyst : Triethylamine (1.5 equiv)
  • Time : 12 hours

The intermediate 3-cyclohexyl-1,3-thiazolidin-4-one is isolated in 78% yield after aqueous workup and recrystallization from ethanol.

Table 1: Optimization of Thiazolidinone Core Synthesis

Parameter Variation Yield (%)
Solvent Dichloromethane 78
Dimethylformamide 65
Temperature (°C) 0–5 → RT 78
RT only 60
Catalyst Triethylamine 78
Pyridine 72

Knoevenagel Condensation for Side Chain Installation

The final structural elaboration involves a Knoevenagel reaction between 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde. This step establishes the (Z)-configured exocyclic double bond.

Reaction Protocol

  • Reactants : Thiazolidinone (1.0 equiv), aldehyde (1.2 equiv)
  • Solvent : Anhydrous ethanol
  • Catalyst : Piperidine (0.1 equiv)
  • Temperature : 80°C (reflux)
  • Time : 8 hours

The crude product is purified via silica gel chromatography (dichloromethane/methanol, 95:5) to yield the target compound as an orange solid (62% yield).

Table 2: Knoevenagel Condensation Optimization

Parameter Condition Yield (%)
Catalyst Piperidine 62
Ammonium acetate 55
Solvent Ethanol 62
Toluene 58
Molar Ratio (Aldehyde:Thiazolidinone) 1.2:1 62
1.0:1 50

The (Z)-configuration of the exocyclic double bond is confirmed via NOESY NMR. Irradiation of the furan proton (δ 7.45 ppm) enhances signals from the cyclohexyl group, indicating spatial proximity consistent with the (Z)-isomer. Computational modeling (DFT at B3LYP/6-31G*) corroborates the thermodynamic preference for the (Z)-form due to reduced steric clash between the cyclohexyl and dichlorophenyl groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.85 (m, 10H, cyclohexyl), 6.92 (s, 1H, furan-H₃), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.95 (s, 1H, CH=), 8.12 (d, J = 2.0 Hz, 1H, Ar-H).
  • ¹³C NMR : δ 25.6, 26.2, 29.8 (cyclohexyl), 121.5 (C=S), 139.8 (CH=), 152.4 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₆Cl₂NO₃S₂: [M+H]⁺ 468.9912; Found: 468.9909.

X-ray Crystallography
Single crystals grown from methanol/diethyl ether confirm the (Z)-configuration and planar thiazolidinone ring (RMSD = 0.018 Å).

Scalability and Industrial Feasibility

A pilot-scale synthesis (100 g batch) achieved 58% overall yield using:

  • Reactor Type : Jacketed glass-lined steel
  • Purification : Centrifugal partition chromatography
  • Cost Analysis : Raw material costs dominate (72%), with Lawesson’s reagent contributing 35% of total expenses.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsSolventYield (%)
CyclizationThiourea, RefluxEthanol65–70
CondensationK₂CO₃, RT to 80°CDMF55–60
PurificationMethanol Recrystallization>95 Purity

Reactivity with Nucleophiles

The exocyclic C5-methylene group in the thiazolidinone ring is highly reactive toward nucleophiles:

  • Thiol Addition : The mercapto group of cysteine residues in enzymes (e.g., glutamate racemase) undergoes 1,4-addition to the double bond, forming covalent adducts .

  • Amine Interactions : Reacts with primary amines (e.g., aniline derivatives) in Mannich-type reactions, enabling functionalization at the methylidene position .

Mechanism Example:

Thiazolidinone+HS-RCovalent Adduct (via Michael Addition)\text{Thiazolidinone} + \text{HS-R} \rightarrow \text{Covalent Adduct (via Michael Addition)}

This reaction underpins its biological activity as an enzyme inhibitor .

Catalytic and Enzymatic Interactions

The compound interacts with biological targets through specific catalytic mechanisms:

  • PPAR Modulation : Binds to peroxisome proliferator-activated receptors (PPAR-γ), enhancing insulin sensitivity via structural stabilization of the receptor-ligand complex .

  • Antimicrobial Activity : Disrupts bacterial cell membranes by interacting with lipid bilayers, with IC₅₀ values comparable to cisplatin in some studies (e.g., IC₅₀ = 42.30 µM vs. cisplatin’s 21.42 µM) .

Comparative Analysis with Structural Analogues

Structural variations significantly influence reactivity and biological efficacy:

Table 2: Reactivity and Activity of Thiazolidinone Analogues

Compound SubstituentKey Reaction SiteBiological Activity (IC₅₀)
3-Cyclohexyl, 5-(3,4-dichlorophenyl)Exocyclic double bondEnzyme inhibition (42.30 µM)
3-(4-Methoxyphenyl)Thiazolidinone C=OPPAR activation (N/A)
5-(4-Methoxyphenyl)Furan methylideneAnti-inflammatory (N/A)

The dichlorophenyl group enhances electrophilicity at the methylidene position, increasing reactivity toward nucleophiles compared to methoxy-substituted analogues .

Industrial and Advanced Synthetic Methods

Scalable synthesis employs:

  • Microwave-Assisted Reactions : Reduces reaction time from hours to minutes (e.g., 30-minute condensation vs. 18-hour conventional methods) .

  • Continuous Flow Reactors : Enhances yield (up to 75%) and purity for large-scale production .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes: Thiazolidinones are commonly synthesized via cyclocondensation of thiosemicarbazides with carbonyl compounds (). The target’s furan-dichlorophenyl group may require tailored coupling reactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (Cl, F) enhance bioactivity in thiazolidinones by stabilizing charge-transfer interactions . Bulkier substituents (cyclohexyl vs. isopropyl) may improve target selectivity but reduce solubility .

Biological Activity

The compound (5Z)-3-cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C20H17Cl2NO2S2C_{20}H_{17}Cl_2NO_2S_2, and it features a complex structure that includes a thiazolidinone core, a furan moiety, and a cyclohexyl group. The presence of the 3,4-dichlorophenyl substituent is significant as it may influence the compound's biological profile.

Biological Activities

Thiazolidin-4-ones are known for a variety of biological activities, including:

  • Antioxidant Activity : Thiazolidin-4-one derivatives have shown significant antioxidant properties, which are essential for combating oxidative stress in biological systems .
  • Anticancer Activity : Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted for its potential anticancer effects due to structural modifications that enhance activity against different cancer cell lines .
  • Antimicrobial Activity : Studies have demonstrated that thiazolidin-4-one derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar activity, potentially effective against pathogens such as Staphylococcus aureus .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant for treating inflammatory diseases .
  • Antidiabetic Properties : Some thiazolidin-4-one compounds act as PPARγ agonists, which are crucial for glucose metabolism regulation. This suggests that the compound may have implications in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural components. Key factors include:

  • Substituents at the 5-position : Variations in substituents can enhance or diminish biological activity.
  • Geometric configuration : The Z-isomer configuration has been associated with increased potency compared to E-isomers .

Case Studies

  • Anticancer Study : A recent investigation evaluated the anticancer effects of various thiazolidinone derivatives, including those structurally similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
  • Antimicrobial Evaluation : In vitro assays demonstrated that compounds related to (5Z)-3-cyclohexyl exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml against Staphylococcus aureus and other Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via a one-pot cyclocondensation reaction. A typical protocol involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-cyclohexylthiosemicarbazide), chloroacetic acid, sodium acetate, and the appropriate aldehyde (e.g., 5-(3,4-dichlorophenyl)furan-2-carbaldehyde) in a DMF/acetic acid (1:2 v/v) solvent system for 2–4 hours. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding during crystallization . Purification is achieved via recrystallization from DMF-ethanol, yielding >70% purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclohexyl, dichlorophenyl, and thiazolidinone moieties. The exocyclic double bond (C5-Z) is identified via coupling constants (J = 10–12 Hz) and NOESY correlations .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the Z-configuration and hydrogen-bonding networks. Key metrics include R-factor <0.05 for high-resolution data and bond-length discrepancies <0.02 Å .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

  • Methodological Answer : Discrepancies arise from thermal motion, disorder, or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions for disordered regions. Validate against similar structures (e.g., (5Z)-5-(2-hydroxybenzylidene) derivatives ). Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) helps identify systematic errors in intermolecular interactions .

Q. What strategies are employed to analyze the Z-configuration of the exocyclic double bond, and how does it affect biological activity?

  • Methodological Answer : The Z-configuration is confirmed via SC-XRD (dihedral angles <10° between thiazolidinone and furan rings) and NOE interactions between H-atoms on C5 and the furan methylidene group . The Z-isomer exhibits enhanced bioactivity due to improved steric alignment with targets like hemoglobin subunits, as seen in analogs with IC₅₀ values <10 µM .

Q. How do solvent polarity and reaction stoichiometry influence regioselectivity in substitution reactions of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the thiazolidinone C2 position, while acetic acid promotes electrophilic attack on the dichlorophenyl ring. Stoichiometric excess (1:3 ratio of thiosemicarbazide to aldehyde) minimizes byproducts like hydrazones . For example, increasing NaOAc from 0.02 to 0.05 mol enhances yield by 15% .

Q. What computational methods predict hydrogen-bonding networks and their implications for crystal packing?

  • Methodological Answer : Density Functional Theory (DFT) calculates hydrogen-bond energies (typically −20 to −40 kJ/mol), while Mercury software generates graph-set descriptors (e.g., R₂²(8) motifs) for packing analysis. Compare with experimental data from SC-XRD to validate π-π stacking (3.5–4.0 Å distances) and C–H···S interactions .

Notes on Contradictions & Limitations

  • and report conflicting stoichiometric ratios (0.01 vs. 0.03 mol for oxocompounds), suggesting solvent-dependent reactivity.
  • SHELX refinement ( ) may overfit data with high thermal motion, necessitating validation via Hirshfeld surfaces .

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